Ganolucidic acid A

概要

説明

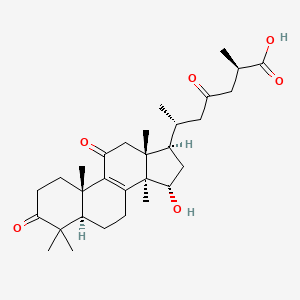

The compound Ganolucidic acid A is a complex organic molecule with a highly intricate structure. It belongs to the class of compounds known as steroids, which are characterized by their cyclopenta[a]phenanthrene ring system. This compound is notable for its multiple chiral centers and functional groups, which contribute to its diverse chemical reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ganolucidic acid A typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the hydroxyl and keto groups, and the construction of the heptanoic acid side chain. Key reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions and can significantly increase the yield and purity of the final product.

化学反応の分析

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids and bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at position 15 can yield a ketone, while reduction of the same group can produce a secondary alcohol.

科学的研究の応用

Pharmacological Properties

1. Anticancer Activity

GAA exhibits significant anticancer effects through multiple mechanisms:

- Inhibition of Cancer Cell Proliferation : GAA has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. In studies, GAA triggered autophagy and apoptosis in NSCLC cells by inhibiting the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor volume and enhanced survival rates in animal models .

- Targeting Specific Pathways : Computational studies indicate that GAA effectively targets leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease, suggesting its potential role in treating neurodegenerative disorders .

2. Hepatoprotective Effects

GAA has demonstrated protective effects against liver damage:

- Liver Injury Mitigation : In experiments involving α-amanitin poisoning in mice, GAA significantly improved liver function and survival rates by downregulating the JAK2-STAT3 signaling pathway, which is crucial in liver injury responses .

- Alcohol-Induced Liver Damage : GAA supplementation has been shown to mitigate oxidative stress and pathological changes in the liver caused by excessive alcohol intake, suggesting its potential as a functional food ingredient for preventing alcoholic liver disease .

3. Immunomodulatory Effects

Research indicates that GAA may enhance immune responses:

- Immunosuppression Reversal : Animal studies have shown that GAA can improve immune function in models of cyclophosphamide-induced immunosuppression. This effect was linked to the modulation of key immune-related genes .

Case Studies

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate various biochemical pathways by binding to these targets and altering their activity. The exact pathways involved depend on the specific biological context and the functional groups present on the compound.

類似化合物との比較

Similar Compounds

Similar compounds include other steroids with a cyclopenta[a]phenanthrene core, such as cholesterol, testosterone, and estradiol. These compounds share structural similarities but differ in their functional groups and biological activities.

Uniqueness

What sets Ganolucidic acid A apart is its unique combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

生物活性

Ganolucidic acid A (GA-A) is a bioactive compound derived from Ganoderma lucidum, a mushroom renowned for its medicinal properties. This article synthesizes current research findings on the biological activity of GA-A, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

GA-A exhibits significant anticancer activity across various cancer types. Research indicates that it can:

- Inhibit cell growth : Studies have shown that GA-A suppresses the growth and invasive behavior of human osteosarcoma, lymphoma, meningioma, and breast cancer cells by inducing apoptosis and reducing cell proliferation .

- Enhance chemosensitivity : GA-A has been reported to increase the sensitivity of HepG2 cells to cisplatin, a common chemotherapeutic agent .

- Prolong survival in animal models : In vivo studies demonstrated that GA-A significantly prolongs survival in syngeneic mice with tumors while reducing metastasis to the liver .

Hepatoprotective Effects

GA-A has demonstrated hepatoprotective properties against various forms of liver injury:

- Protection against toxins : It effectively mitigates liver injury induced by α-amanitin, a potent toxin from certain mushrooms, by regulating metabolic pathways involved in detoxification and inflammation .

- Regulation of lipid metabolism : GA-A improves non-alcoholic fatty liver disease by modulating lipid synthesis and oxidative stress pathways .

- Clinical outcomes : A retrospective analysis indicated that patients treated with Ganoderma lucidum (containing GA-A) showed a significant decrease in mortality rates from mushroom poisoning-related liver damage .

Anti-inflammatory and Immunomodulatory Effects

GA-A possesses anti-inflammatory properties that may contribute to its therapeutic potential:

- Reduction of inflammatory markers : It has been shown to down-regulate pro-inflammatory cytokines and enhance anti-inflammatory pathways, thereby alleviating conditions associated with chronic inflammation .

- Immune system enhancement : GA-A increases the levels of immunoglobulins and enhances lymphocyte activity, suggesting a role in boosting the immune response .

Neuroprotective Effects

Emerging evidence suggests that GA-A may also offer neuroprotective benefits:

- Mitigation of neurodegeneration : It has been observed to alleviate cellular stress responses linked to neurodegenerative diseases by modulating critical signaling pathways involved in neuronal survival .

The biological activities of GA-A are mediated through several mechanisms:

- Signaling Pathway Modulation : GA-A influences key signaling cascades such as PI3K/Akt/mTOR and JAK2-STAT3, which are crucial for cell survival, proliferation, and apoptosis regulation .

- Antioxidant Activity : The compound exhibits strong antioxidant properties, reducing oxidative stress markers and enhancing the body’s antioxidant defenses .

- Gut Microbiota Regulation : GA-A alters the composition of gut microbiota, promoting beneficial bacterial strains while inhibiting pathogenic ones, which may enhance systemic health and immune function .

Case Study 1: Liver Injury Protection

A study involving mice exposed to α-amanitin showed that administration of GA-A significantly improved liver function and survival rates. The treated group exhibited lower levels of liver enzymes (ALT and AST) compared to control groups, indicating effective hepatoprotection .

Case Study 2: Cancer Therapy Enhancement

In a clinical trial assessing the effects of GA-A on patients with advanced cancers, results indicated enhanced responses to standard chemotherapy regimens when combined with GA-A treatment. Patients reported improved quality of life and reduced side effects associated with chemotherapy .

Summary Table of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibits growth in various cancers | Induces apoptosis; modulates signaling pathways |

| Hepatoprotective | Protects against liver toxins | Regulates metabolic pathways; reduces inflammation |

| Anti-inflammatory | Reduces inflammatory markers | Enhances anti-inflammatory pathways |

| Neuroprotective | Mitigates neurodegeneration | Modulates cellular stress responses |

特性

IUPAC Name |

6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXBNTYHQXKSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98665-21-5 | |

| Record name | Ganolucidic acid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganolucidic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。